Maleimide-C10-NHS ester

Description

The exact mass of the compound N-(11-Maleimidoundecanoyloxy)succinimide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

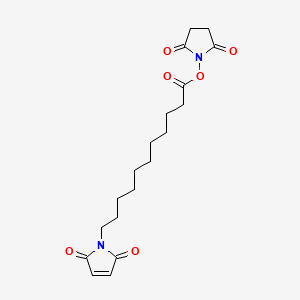

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 11-(2,5-dioxopyrrol-1-yl)undecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O6/c22-15-10-11-16(23)20(15)14-8-6-4-2-1-3-5-7-9-19(26)27-21-17(24)12-13-18(21)25/h10-11H,1-9,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNVTRHWJGTNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408225 | |

| Record name | KMUS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87981-04-2 | |

| Record name | KMUS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-(Maleimido)undecanoic acid N-succinimidyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Maleimide-C10-NHS Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maleimide-C10-NHS ester is a versatile heterobifunctional crosslinking reagent integral to the advancement of bioconjugation, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its unique architecture, featuring a maleimide (B117702) group at one terminus and an N-hydroxysuccinimide (NHS) ester at the other, connected by a 10-carbon atom spacer, allows for the sequential and specific covalent linkage of molecules bearing sulfhydryl and primary amine functionalities, respectively. This guide provides a comprehensive technical overview of this compound, including its chemical properties, reaction mechanisms, detailed experimental protocols for its use in bioconjugation, and its application in targeted protein degradation.

Introduction

The precise and stable covalent linkage of biomolecules is a cornerstone of modern biomedical research and therapeutic development. Heterobifunctional crosslinkers have emerged as indispensable tools in this endeavor, enabling the controlled assembly of complex molecular architectures. This compound stands out due to its dual reactivity, which facilitates a two-step conjugation strategy, minimizing the formation of undesirable homodimers and other side products.

The maleimide group exhibits high reactivity and selectivity towards sulfhydryl groups (thiols), typically found in cysteine residues of proteins and peptides, forming a stable thioether bond. Concurrently, the NHS ester group readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond. The C10 alkyl chain serves as a flexible spacer, mitigating steric hindrance between the conjugated molecules.

This guide will delve into the technical specifications, reaction kinetics, and practical applications of this compound, providing researchers with the necessary information to effectively utilize this powerful crosslinking agent.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its successful application in experimental settings.

| Property | Value |

| Chemical Name | (2,5-dioxopyrrolidin-1-yl) 11-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)undecanoate |

| Molecular Formula | C₁₉H₂₆N₂O₆ |

| Molecular Weight | 378.42 g/mol |

| CAS Number | 87981-04-2 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) and DMF.[1] Not readily soluble in aqueous buffers. |

| Spacer Arm Length | The C10 alkyl chain provides a spacer arm of approximately 15.7 Å. |

Storage and Stability:

This compound is sensitive to moisture and should be stored at -20°C with a desiccant.[2] For long-term storage as a powder, it is stable for up to 3 years at -20°C.[1] Stock solutions in anhydrous DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to prepare solutions immediately before use to avoid hydrolysis.

Reaction Mechanism and Kinetics

The utility of this compound lies in the orthogonal reactivity of its two functional groups, allowing for a controlled, two-step conjugation process.

NHS Ester Reaction with Primary Amines

The NHS ester group reacts with primary amines via nucleophilic acyl substitution to form a stable amide bond.

-

Optimal pH: The reaction is most efficient in the pH range of 7.2 to 8.5.[3] A pH of 8.3-8.5 is often considered optimal for labeling biomolecules with NHS esters.[4]

-

Competing Reactions: The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH.[2][3] The half-life of an NHS ester is approximately 4-5 hours at pH 7 and 0°C, but decreases to just 10 minutes at pH 8.6 and 4°C.[3]

-

Buffers: Amine-free buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or HEPES buffer should be used. Buffers containing primary amines, like Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided.[2][4]

Maleimide Reaction with Sulfhydryls

The maleimide group reacts with sulfhydryl groups through a Michael addition reaction to form a stable thioether bond.

-

Optimal pH: This reaction is highly specific and efficient at a pH range of 6.5 to 7.5.[2]

-

Specificity: At pH 7.0, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.[5] Above pH 7.5, the maleimide group can start to react with primary amines, and the maleimide ring becomes more susceptible to hydrolysis.[2][5]

-

Reducing Agents: For the maleimide reaction to occur, the sulfhydryl groups must be in a reduced state. Disulfide bonds in proteins may need to be reduced using reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) prior to conjugation.

The distinct optimal pH ranges for the two reactions allow for a sequential conjugation strategy, which is detailed in the experimental protocols section.

Experimental Protocols

The following protocols provide a general framework for a two-step bioconjugation using this compound. Optimization may be required for specific applications.

Two-Step Conjugation of an Amine-Containing Molecule (Molecule A) to a Sulfhydryl-Containing Molecule (Molecule B)

This protocol is ideal for creating conjugates such as antibody-drug conjugates or peptide-protein conjugates.

Step 1: Reaction of this compound with Molecule A (Amine-Containing)

-

Preparation of Molecule A:

-

Dissolve Molecule A (e.g., a protein or antibody) in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

-

Ensure the buffer is free of any primary amine-containing substances.

-

-

Preparation of this compound Solution:

-

Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved this compound to the solution of Molecule A. The optimal molar ratio should be determined empirically.

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle stirring or rotation.

-

-

Purification of Maleimide-Activated Molecule A:

-

Remove the excess, unreacted this compound and the NHS by-product using a desalting column (e.g., Sephadex G-25) or through dialysis.

-

The buffer should be exchanged to one suitable for the subsequent maleimide reaction (e.g., PBS at pH 6.5-7.0).

-

Step 2: Reaction of Maleimide-Activated Molecule A with Molecule B (Sulfhydryl-Containing)

-

Preparation of Molecule B:

-

Dissolve the sulfhydryl-containing molecule (e.g., a peptide or a small molecule drug) in an appropriate buffer (e.g., PBS, pH 6.5-7.0).

-

If Molecule B contains disulfide bonds, they must be reduced prior to this step. This can be achieved by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. The reducing agent should then be removed, for example, by using a desalting column.

-

-

Conjugation Reaction:

-

Combine the purified maleimide-activated Molecule A with a 1.5- to 5-fold molar excess of the reduced, sulfhydryl-containing Molecule B.

-

Incubate the reaction mixture for 2 to 4 hours at room temperature, or overnight at 4°C, with gentle stirring.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction and cap any unreacted maleimide groups, a small molecule thiol such as L-cysteine or 2-mercaptoethanol (B42355) can be added to a final concentration of 1-10 mM.

-

-

Final Purification:

-

Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove unreacted Molecule B and other by-products.

-

Applications in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as a valuable linker in the synthesis of PROTACs, connecting a ligand that binds to the target protein with a ligand for an E3 ligase (e.g., ligands for Cereblon or VHL).[1][6]

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically follows the two-step conjugation protocol described above. For instance, a warhead (ligand for the target protein) containing a primary amine can be reacted with the NHS ester end of the linker. Following purification, the maleimide-activated warhead can then be conjugated to an E3 ligase ligand that has been modified to contain a free sulfhydryl group.

Signaling Pathway: PROTAC-Mediated Degradation of a Target Kinase

The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a linker like this compound to target a hypothetical protein kinase for degradation.

In this pathway, the PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, leading to a reduction in its cellular levels and the downstream signaling pathways it controls.

Data Presentation

The efficiency and stability of the conjugation reactions are critical for the successful application of this compound.

Table 1: Reaction Conditions for this compound

| Reactive Group | Target Functional Group | Optimal pH Range | Recommended Molar Excess | Typical Reaction Time (RT) |

| NHS Ester | Primary Amine (-NH₂) | 7.2 - 8.5 | 10- to 20-fold | 30 min - 2 hours |

| Maleimide | Sulfhydryl (-SH) | 6.5 - 7.5 | 1.5- to 5-fold | 2 - 4 hours |

Table 2: Stability of NHS Ester and Maleimide Groups

| Functional Group | Condition | Half-life / Stability |

| NHS Ester | pH 7.0, 0°C | ~ 4-5 hours[3] |

| NHS Ester | pH 8.6, 4°C | ~ 10 minutes[3] |

| Maleimide | pH 7.4, 37°C | Relatively stable, but hydrolysis rate increases with temperature. |

| Maleimide | pH > 7.5 | Increased rate of hydrolysis and potential for reaction with amines.[2] |

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that enables the precise and efficient conjugation of biomolecules. Its dual reactivity allows for a controlled, two-step conjugation strategy that is particularly well-suited for the synthesis of complex bioconjugates such as ADCs and PROTACs. By understanding its chemical properties, reaction mechanisms, and optimizing experimental conditions, researchers can effectively leverage this compound to advance their studies in drug discovery, diagnostics, and fundamental biological research. This guide provides the foundational knowledge and practical protocols to facilitate the successful application of this important chemical tool.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the two-step conjugation of an antibody to a small molecule drug using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Maleimide-C10-NHS Ester: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Maleimide-C10-NHS ester, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Structure and Properties

This compound is a molecule designed with two distinct reactive functionalities connected by a 10-carbon alkyl spacer. The maleimide (B117702) group at one end specifically reacts with sulfhydryl (thiol) groups, while the N-hydroxysuccinimide (NHS) ester at the other end targets primary amines. This dual reactivity allows for the controlled, stepwise conjugation of two different molecules.

The chemical structure of this compound is as follows:

-

Maleimide Group: Reacts with thiol groups (e.g., from cysteine residues in proteins) via a Michael addition reaction to form a stable thioether bond.

-

C10 Alkyl Spacer: A hydrophobic 10-carbon chain that provides distance and flexibility between the conjugated molecules, which can be crucial for maintaining their biological activity.

-

NHS Ester Group: Reacts with primary amines (e.g., the N-terminus of a protein or the side chain of lysine (B10760008) residues) to form a stable amide bond.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Chemical Formula | C₁₉H₂₆N₂O₆ |

| Molecular Weight | 378.42 g/mol |

| CAS Number | 87981-04-2 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous buffers. |

| Storage | Store at -20°C, desiccated and protected from light. |

Reactivity and Stability

The utility of this compound is defined by the reactivity and stability of its functional groups. The table below provides an overview of these characteristics.

| Functional Group | Target | Optimal pH for Reaction | Stability Considerations |

| Maleimide | Sulfhydryls (-SH) | 6.5 - 7.5 | The maleimide ring can undergo hydrolysis at pH values above 7.5, which reduces its reactivity towards thiols. The thioether bond formed is generally stable, but can be susceptible to retro-Michael reactions, especially in the presence of other thiols. |

| NHS Ester | Primary Amines (-NH₂) | 7.0 - 8.5 | The NHS ester is susceptible to hydrolysis, with the rate increasing with pH. It is recommended to use the reagent immediately after dissolution in aqueous buffers. |

Hydrolysis Rates of Functional Groups:

| Functional Group | Condition | Half-life |

| NHS Ester | pH 7.0, 0°C | 4 - 5 hours[1] |

| pH 8.6, 4°C | 10 minutes[1] | |

| Maleimide Ring | pH 7.4 | Stable, but hydrolysis rate increases significantly at higher pH. |

Experimental Protocols

A key application of this compound is the two-step conjugation of two different biomolecules, for example, a protein to a peptide or a small molecule. This approach minimizes the formation of unwanted homodimers.

Two-Step Bioconjugation Protocol

This protocol outlines the general procedure for conjugating an amine-containing molecule (Molecule A) to a thiol-containing molecule (Molecule B) using this compound.

Materials:

-

Molecule A (containing primary amines)

-

Molecule B (containing a free thiol group)

-

This compound

-

Anhydrous DMSO or DMF

-

Amine-free, thiol-free buffers:

-

Reaction Buffer 1 (for NHS ester reaction): e.g., Phosphate Buffered Saline (PBS) or HEPES buffer, pH 7.2-8.0

-

Reaction Buffer 2 (for maleimide reaction): e.g., Phosphate buffer containing EDTA, pH 6.5-7.0

-

-

Quenching reagent for NHS ester reaction (optional): e.g., Tris or glycine (B1666218) solution

-

Purification system: e.g., size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

Step 1: Reaction of this compound with Molecule A (Amine-containing)

-

Preparation of Reagents:

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

-

Dissolve Molecule A in Reaction Buffer 1 to a final concentration of 1-10 mg/mL.

-

-

Reaction:

-

Add the this compound stock solution to the solution of Molecule A. A 10- to 20-fold molar excess of the crosslinker over Molecule A is a good starting point for optimization.

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle stirring.

-

-

Purification of Maleimide-Activated Molecule A:

-

Remove the excess, unreacted this compound and the NHS by-product by size-exclusion chromatography or dialysis. The buffer should be exchanged to Reaction Buffer 2 during this step.

-

Step 2: Reaction of Maleimide-Activated Molecule A with Molecule B (Thiol-containing)

-

Preparation of Thiolated Molecule B:

-

Ensure that Molecule B has a free, reduced thiol group. If necessary, reduce any disulfide bonds using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent.

-

Dissolve Molecule B in Reaction Buffer 2.

-

-

Reaction:

-

Add the solution of Molecule B to the purified maleimide-activated Molecule A. A 1.5- to 5-fold molar excess of Molecule B over maleimide-activated Molecule A is recommended.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

-

-

Quenching (Optional):

-

To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to the reaction mixture.

-

-

Final Purification:

-

Purify the final conjugate (Molecule A - C10 - Molecule B) from excess Molecule B and other reaction components using an appropriate method such as size-exclusion chromatography.

-

Characterization:

The final conjugate should be characterized to confirm successful conjugation and determine the degree of labeling. Techniques such as SDS-PAGE, mass spectrometry (MS), and UV-Vis spectroscopy are commonly employed.

Applications in Drug Development

This compound is a critical tool in the development of targeted therapeutics. Its ability to link different molecular entities with high specificity is leveraged in the creation of PROTACs and ADCs.

PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can be used to synthesize PROTACs by linking a target protein-binding ligand to an E3 ligase-binding ligand.

References

An In-depth Technical Guide to the Heterobifunctional Crosslinker: Maleimide-C10-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Maleimide-C10-NHS ester, a heterobifunctional crosslinker pivotal in the field of bioconjugation. Its unique architecture, featuring a maleimide (B117702) group at one end and an N-hydroxysuccinimide (NHS) ester at the other, connected by a 10-carbon atom spacer, enables the covalent linkage of molecules containing primary amines to those with sulfhydryl groups. This capability is instrumental in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), and for immobilizing proteins and peptides to surfaces.

Core Properties and Specifications

This compound is a valuable tool for creating stable bioconjugates. Its properties are summarized below, providing essential data for its application in experimental design.

Chemical and Physical Properties

| Property | Value | References |

| Chemical Name | 1H-Pyrrole-1-undecanoic acid, 2,5-dihydro-2,5-dioxo-, 2,5-dioxo-1-pyrrolidinyl ester | [1] |

| Synonyms | N-Succinimidyl 11-maleimidoundecanoate, 11-Maleimidoundecanoic Acid N-Succinimidyl Ester | [2] |

| CAS Number | 87981-04-2 | [1][3][4] |

| Molecular Formula | C₁₉H₂₆N₂O₆ | [1][3][4][5] |

| Molecular Weight | 378.42 g/mol | [1][3][4][5] |

| Appearance | White to off-white solid | [1][5] |

| Purity | ≥98% | [1][4] |

Solubility and Storage

| Condition | Details | References |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) and DMF. Not readily soluble in aqueous buffers. | [5][6][7] |

| Storage (Powder) | -20°C for up to 3 years. Keep desiccated. | [1][4][5][7] |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1][5] |

Reaction Mechanism and Specificity

The utility of this compound lies in its two distinct reactive groups, which target different functional groups on biomolecules under specific pH conditions. This dual reactivity allows for controlled, stepwise conjugation.

The NHS ester group reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond. This reaction is most efficient at a pH range of 7-9.[7][8]

The maleimide group reacts specifically with sulfhydryl (thiol) groups (e.g., the side chain of cysteine residues) via a Michael addition reaction to form a stable thioether bond.[2][9] This reaction is most efficient at a pH range of 6.5-7.5.[7][9] At pH values above 7.5, the maleimide group can also react with primary amines, leading to a loss of specificity.[8][9]

The 10-carbon (C10) alkyl spacer arm provides increased flexibility and minimizes steric hindrance between the conjugated molecules.[2]

Caption: Reaction specificities of this compound.

Applications in Research and Drug Development

The heterobifunctional nature of this compound makes it a versatile tool in several applications:

-

Antibody-Drug Conjugates (ADCs): This is a primary application where a cytotoxic drug (containing a thiol group) is linked to a monoclonal antibody (targeting primary amines on lysine residues). This targeted delivery system enhances the therapeutic efficacy of the drug while minimizing off-target toxicity.[10]

-

Protein-Protein Crosslinking: Used to study protein interactions by covalently linking two different proteins.

-

Immobilization of Peptides and Proteins: Covalently attaches proteins or peptides to surfaces for applications in diagnostics and screening assays.

-

Fluorescent Labeling: Attaching fluorescent dyes to proteins for imaging and detection purposes.[11]

-

PROTAC Synthesis: this compound can be used as an alkyl/ether-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][5]

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Experimental Protocols

The following are generalized protocols for a two-step conjugation process. Optimization is often necessary for specific applications.

Materials and Reagents

-

This compound

-

Amine-containing protein (Protein-NH₂)

-

Sulfhydryl-containing molecule (Molecule-SH)

-

Anhydrous DMSO or DMF[7]

-

Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer (pH 7.2-7.5). Avoid buffers containing primary amines (like Tris, unless used carefully) or thiols.[6][7]

-

Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds.[6]

-

Desalting columns or dialysis equipment for purification.[6][7]

Step 1: Reaction of this compound with Amine-Containing Protein

-

Preparation of Protein-NH₂: Dissolve the amine-containing protein in the conjugation buffer at a concentration of 1-10 mg/mL.[6]

-

Dissolution of Crosslinker: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[7]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the protein solution while gently stirring.[7]

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[7]

-

Purification: Remove the excess, unreacted crosslinker using a desalting column or dialysis against the conjugation buffer.[7]

Step 2: Reaction of Maleimide-Activated Protein with Sulfhydryl-Containing Molecule

-

Preparation of Molecule-SH: If the sulfhydryl-containing molecule has disulfide bonds, they may need to be reduced. Incubate the molecule with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature.

-

Conjugation Reaction: Combine the purified maleimide-activated protein from Step 1 with the sulfhydryl-containing molecule.

-

Incubation: Incubate the mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Purify the final conjugate using methods such as gel filtration, HPLC, or dialysis to remove unreacted molecules.[6]

Caption: Two-step experimental workflow for bioconjugation.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that facilitates the precise and efficient covalent linkage of amine- and sulfhydryl-containing molecules. Its well-defined reactivity and flexible spacer arm make it an indispensable tool in the development of advanced biotherapeutics like ADCs, in the study of protein interactions, and in the creation of novel biomaterials. A thorough understanding of its chemical properties and reaction conditions, as outlined in this guide, is crucial for its successful application in research and development.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Mal-C11-NHS ester, CAS 87981-04-2 | AxisPharm [axispharm.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. chemscene.com [chemscene.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. vectorlabs.com [vectorlabs.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 11. biotium.com [biotium.com]

An In-depth Technical Guide to Maleimide-C10-NHS Ester for Protein-Peptide Conjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Maleimide-C10-NHS ester, a heterobifunctional crosslinker, for the covalent conjugation of proteins and peptides. This document outlines the core chemistry, experimental protocols, quantitative performance data, and key applications in biomedical research and drug development.

Introduction to this compound

This compound is a versatile crosslinking reagent that facilitates the creation of stable protein-peptide conjugates. Its structure features two distinct reactive moieties connected by a 10-carbon atom spacer arm:

-

N-hydroxysuccinimide (NHS) ester: This group reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.

-

Maleimide (B117702): This group exhibits high specificity for sulfhydryl (thiol) groups, primarily found in the side chain of cysteine residues, forming a stable thioether bond.

The C10 alkyl spacer provides increased flexibility and reduces steric hindrance, which can improve conjugation efficiency between large biomolecules.[] This linker is particularly valuable in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.[2][3]

Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C19H26N2O6 | [4][5] |

| Molecular Weight | 378.42 g/mol | [][4][5] |

| CAS Number | 87981-04-2 | [4][5] |

| Purity | ≥98% | [5] |

| Storage | -20°C, protected from moisture | [5][6] |

| Solubility | Soluble in DMSO, DMF | [3][7] |

Mechanism of Action: A Two-Step Conjugation Process

The conjugation strategy using this compound is a sequential, two-step process that leverages the distinct reactivity of the NHS ester and maleimide groups. This allows for controlled and specific coupling of two different biomolecules.

First, the NHS ester end of the linker is reacted with the protein, which typically has abundant surface-exposed lysine residues. This reaction is favored at a slightly alkaline pH (7.2-8.5).[8] Following this initial coupling, any unreacted linker is removed. The maleimide-activated protein is then introduced to the peptide, which has been engineered to contain a cysteine residue. The maleimide group reacts specifically with the thiol group of the cysteine at a near-neutral pH (6.5-7.5) to form the final, stable conjugate.[9]

Quantitative Data on Conjugation Performance

The efficiency and stability of the conjugation are influenced by several factors, including pH, temperature, molar ratio of reactants, and the linker's spacer arm.

Reaction Conditions and Efficiency

| Parameter | Optimal Range/Value | Notes | Reference(s) |

| NHS Ester Reaction pH | 7.2 - 8.5 | Higher pH increases reaction rate but also hydrolysis of the NHS ester. | [8] |

| Maleimide Reaction pH | 6.5 - 7.5 | Highly selective for thiols over amines in this range. At pH 7.0, the reaction with thiols is ~1000 times faster than with amines. | [6] |

| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures are often used for sensitive proteins to minimize degradation. | |

| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (for dyes) | A molar excess of the maleimide reagent is typically used to drive the reaction to completion. For protein-peptide, a lower ratio may be optimal. | [10] |

| Conjugation Efficiency | 84 ± 4% | Achieved with a 2:1 maleimide to thiol molar ratio for a cRGDfK peptide after 30 min at room temperature. | [11] |

Stability of the Conjugate

The stability of the resulting thioether bond is crucial for the biological activity and therapeutic efficacy of the conjugate.

| Parameter | Condition | Half-life / Stability | Notes | Reference(s) |

| Thioether Bond (N-alkyl maleimide) | In presence of 1 mM Glutathione | ~70% conjugation retained after 7 days at 37°C. | The thioether bond can undergo a retro-Michael reaction, leading to deconjugation, especially in reducing environments. | [12] |

| Thioether Bond (N-aryl maleimide) | In thiol-containing buffer and serum | <20% deconjugation over 7 days at 37°C. | N-aryl maleimides show enhanced stability compared to N-alkyl maleimides. | [13] |

| Hydrolysis of Thiosuccinimide Ring | pH 7.4, 37°C | Half-life of 27 hours for N-alkyl thiosuccinimides. | Hydrolysis of the thiosuccinimide ring after conjugation can "lock" the conjugate and prevent the retro-Michael reaction. | [14] |

Detailed Experimental Protocols

This section provides a general protocol for protein-peptide conjugation using this compound, followed by characterization methods.

Step 1: Activation of Protein with this compound

-

Protein Preparation: Dissolve the protein to be labeled in a suitable buffer at a concentration of 1-10 mg/mL. Recommended buffers include phosphate-buffered saline (PBS) at pH 7.2-7.4. Avoid buffers containing primary amines (e.g., Tris or glycine).

-

Linker Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mM.

-

Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C with gentle stirring.

-

Purification: Remove the excess, unreacted linker using a desalting column (e.g., Sephadex G-25) or through dialysis against the reaction buffer.

Step 2: Conjugation of Maleimide-Activated Protein to Thiol-Containing Peptide

-

Peptide Preparation: Dissolve the cysteine-containing peptide in a degassed, amine-free buffer at pH 6.5-7.0. If the peptide contains disulfide bonds, reduction with a reagent like TCEP (tris(2-carboxyethyl)phosphine) may be necessary.

-

Reaction: Add the maleimide-activated protein to the peptide solution at a desired molar ratio (typically a 1:1 to 1:5 ratio of activated protein to peptide). Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to the reaction mixture.

-

Final Purification: Purify the final protein-peptide conjugate using size-exclusion chromatography (SEC) or affinity chromatography to separate the conjugate from unreacted protein and peptide.

Characterization of the Conjugate

-

Spectrophotometry: The degree of labeling (DOL) can be estimated by measuring the UV-Vis absorbance of the conjugate. The protein concentration is typically determined at 280 nm, and if the peptide or a payload has a distinct absorbance, it can be measured at its specific wavelength.[15][16]

-

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after conjugation.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate it from unconjugated starting materials. The appearance of a new peak with a different retention time is indicative of successful conjugation.[8][17][18]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) can confirm the identity and mass of the conjugate, providing a precise measurement of the number of peptides conjugated to each protein.[19][20]

Applications in Drug Development

This compound and similar linkers are instrumental in the development of targeted therapies.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The this compound can be used to attach the drug to the antibody, often through engineered cysteine residues. The stability of the linker is paramount to prevent premature release of the drug in circulation, which could lead to off-target toxicity.

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound can serve as a component of this linker, facilitating the synthesis of the final PROTAC molecule.[2][4]

Conclusion

This compound is a powerful and versatile tool for the synthesis of well-defined protein-peptide conjugates. Its heterobifunctional nature allows for a controlled, two-step conjugation process, while the C10 spacer arm provides flexibility. A thorough understanding of the reaction chemistry, optimization of reaction conditions, and appropriate characterization of the final product are essential for successful application in research and drug development. By carefully considering the factors outlined in this guide, researchers can effectively utilize this linker to create novel conjugates for a wide range of applications, from basic research to the development of next-generation therapeutics.

References

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. creativepegworks.com [creativepegworks.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Spacer length and serum protein adsorption affect active targeting of trastuzumab-modified nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biotium.com [biotium.com]

- 10. benchchem.com [benchchem.com]

- 11. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Liquid Chromatography-Mass Spectrometry and Tandem Mass Spectrometry of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. users.renyi.hu [users.renyi.hu]

- 16. hplc.eu [hplc.eu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. korambiotech.com [korambiotech.com]

- 20. furthlab.xyz [furthlab.xyz]

The Role of the C10 Spacer in Maleimide-C10-NHS Ester: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maleimide-C10-NHS ester is a heterobifunctional crosslinker pivotal in the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide delves into the core functionalities of this reagent, with a specific focus on the often-overlooked yet critical role of its ten-carbon (C10) alkyl spacer. We will explore the chemical reactivity of the terminal maleimide (B117702) and N-hydroxysuccinimide (NHS) ester groups, provide a comprehensive overview of the C10 spacer's impact on conjugation efficiency and the properties of the resulting bioconjugate, and present detailed experimental protocols and workflows.

Introduction to this compound

This compound is a versatile chemical tool designed to connect two molecules through stable covalent bonds. Its structure comprises three key components:

-

A Maleimide Group: This functional group exhibits high reactivity and selectivity towards thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond. This specificity allows for site-selective modification of biomolecules.

-

An N-Hydroxysuccinimide (NHS) Ester Group: NHS esters are highly reactive towards primary amine groups, such as those on the side chains of lysine (B10760008) residues in proteins or on the N-terminus of polypeptides. The reaction results in the formation of a stable amide bond.

-

A C10 Alkyl Spacer: This ten-carbon aliphatic chain separates the maleimide and NHS ester groups. The length and composition of this spacer are crucial determinants of the crosslinker's overall utility and the functional success of the final conjugate.

The strategic importance of this crosslinker lies in its ability to conjugate amine-containing molecules to thiol-containing molecules in a controlled manner. This is particularly valuable in the construction of complex biomolecules where precise control over connectivity is paramount.

The Core Chemistry: Reactions and Mechanisms

The utility of this compound is rooted in two well-characterized chemical reactions:

-

Maleimide-Thiol Reaction: The reaction between the maleimide and a thiol is a Michael addition. The thiol acts as a nucleophile, attacking one of the double-bonded carbons of the maleimide ring. This reaction is most efficient and specific in the pH range of 6.5-7.5. At pH values above 7.5, the maleimide group can also react with primary amines, and the maleimide ring itself is more susceptible to hydrolysis.

-

NHS Ester-Amine Reaction: The NHS ester reacts with primary amines through nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate that collapses to form a stable amide bond and release N-hydroxysuccinimide. This reaction is typically carried out in a pH range of 7.2-8.5. It is important to avoid buffers containing primary amines, such as Tris, as they will compete with the intended reaction.

The stability of the resulting linkages is a key advantage. The thioether bond formed from the maleimide-thiol reaction is generally stable, although it can undergo a retro-Michael reaction under certain conditions. The amide bond from the NHS ester-amine reaction is highly stable under physiological conditions.

The C10 Spacer: More Than Just a Linker

The ten-carbon alkyl chain in this compound is a critical design element that significantly influences the outcome of a bioconjugation reaction and the properties of the final product.

3.1. Mitigating Steric Hindrance

One of the primary roles of the C10 spacer is to provide sufficient distance between the two conjugated molecules. When large biomolecules, such as antibodies and enzymes, are being linked, steric hindrance can prevent the reactive groups from coming into the necessary proximity for a successful reaction. The extended C10 chain allows for greater rotational freedom and flexibility, increasing the probability of a productive encounter between the reactive moieties.

3.2. Enhancing Solubility and Reducing Aggregation

The hydrophobic nature of the C10 alkyl chain can influence the solubility of the crosslinker and the resulting conjugate. While highly hydrophobic linkers can sometimes lead to aggregation, a moderately long alkyl chain like C10 can, in some contexts, disrupt intermolecular interactions that might otherwise lead to precipitation, particularly when conjugating large, complex proteins.

3.3. Impact on Biological Activity and Ternary Complex Formation

In the context of PROTACs, the length and flexibility of the linker are paramount for inducing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] The C10 spacer provides a specific distance and degree of conformational flexibility that can be optimal for bringing the two proteins into the correct orientation for ubiquitination and subsequent degradation of the target protein. An inappropriate linker length can lead to steric clashes or an inability to form a stable ternary complex, rendering the PROTAC ineffective.[1]

3.4. Influence on Pharmacokinetics

The physicochemical properties of the linker, including its length and hydrophobicity, can affect the pharmacokinetic profile of the resulting therapeutic. The C10 spacer contributes to the overall lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Quantitative Data on this compound and its Conjugates

The following tables summarize key quantitative parameters for bioconjugation reactions involving this compound. It is important to note that these values can be influenced by the specific molecules being conjugated, buffer conditions, and temperature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₆N₂O₆ | [2] |

| Molecular Weight | 378.42 g/mol | [2] |

| Purity | ≥98% | [2] |

| Solubility | Soluble in DMSO and DMF | MedChemExpress Datasheet |

| Storage | Store at -20°C | [2] |

Table 2: Recommended Reaction Conditions for Conjugation

| Parameter | Maleimide-Thiol Reaction | NHS Ester-Amine Reaction | Reference |

| pH Range | 6.5 - 7.5 | 7.2 - 8.5 | [3] |

| Recommended Buffer | Phosphate buffer, HEPES | Phosphate buffer, HEPES, Bicarbonate buffer | [3] |

| Molar Excess of Crosslinker | 10-20 fold over thiol | 10-20 fold over amine | BroadPharm Protocol |

| Reaction Time | 1-4 hours at RT or overnight at 4°C | 1-4 hours at RT or overnight at 4°C | BroadPharm Protocol |

| Quenching Reagent | L-cysteine, 2-mercaptoethanol | Tris, glycine, hydroxylamine | [4] |

Table 3: Representative Stability Data of Resulting Bonds

| Bond Type | Condition | Half-life | Reference |

| Thioether (from Maleimide) | Physiological pH (7.4) | Generally stable, but can be reversible | [5] |

| Amide (from NHS Ester) | Physiological pH (7.4) | Highly stable | [] |

Experimental Protocols

5.1. Two-Step Protocol for Conjugating an Amine-Containing Protein to a Thiol-Containing Peptide

This protocol first activates the amine-containing protein with this compound, followed by conjugation to the thiol-containing peptide.

Materials:

-

Amine-containing protein (e.g., Antibody)

-

Thiol-containing peptide

-

This compound

-

Anhydrous DMSO or DMF

-

Phosphate Buffered Saline (PBS), pH 7.2-8.0

-

Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2

-

Quenching Buffer for NHS ester reaction: 1 M Tris-HCl, pH 8.0

-

Quenching Buffer for Maleimide reaction: 100 mM L-cysteine in Reaction Buffer

-

Desalting columns

Procedure:

Step 1: Activation of the Amine-Containing Protein

-

Prepare the amine-containing protein at a concentration of 1-5 mg/mL in PBS, pH 7.2-8.0.

-

Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

-

(Optional) Quench the reaction by adding Tris-HCl to a final concentration of 50 mM and incubate for 15 minutes.

-

Remove excess, unreacted crosslinker using a desalting column equilibrated with Reaction Buffer (pH 7.2).

Step 2: Conjugation to the Thiol-Containing Peptide

-

Immediately add the thiol-containing peptide to the activated protein solution. A 1.5- to 5-fold molar excess of the peptide over the protein is recommended.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench any unreacted maleimide groups by adding the L-cysteine quenching buffer and incubating for 30 minutes.

-

Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove excess peptide and quenching reagents.

5.2. Characterization of the Conjugate

The successful conjugation can be confirmed and characterized by various analytical techniques:

-

SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.

-

HPLC (Size-Exclusion or Reverse-Phase): To assess the purity of the conjugate and separate it from unconjugated starting materials.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the precise molecular weight of the conjugate and determine the drug-to-antibody ratio (DAR) in the case of ADCs.

Visualizing Workflows and Pathways

6.1. Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound and its subsequent in vitro evaluation.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 2. chemscene.com [chemscene.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. benchchem.com [benchchem.com]

- 5. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

Maleimide-C10-NHS ester chemical formula and molecular weight

For researchers, scientists, and drug development professionals, Maleimide-C10-NHS ester is a valuable heterobifunctional crosslinker. Its distinct reactive ends—an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group—connected by a 10-carbon atom spacer arm, enable the sequential and controlled conjugation of amine- and thiol-containing molecules. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its use in bioconjugation, and a visual representation of the experimental workflow.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below. These properties are essential for calculating molar excesses in reaction protocols and for understanding the compound's behavior in solution.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₂₆N₂O₆ | [1][][3][4][5] |

| Molecular Weight | 378.42 g/mol | [1][][3][4][5] |

| CAS Number | 87981-04-2 | [1][][4][5] |

| Appearance | White to off-white solid | [][4] |

| Purity | ≥95% - ≥98% | [1][][3] |

| Storage (Powder) | -20°C for up to 3 years | [][4] |

| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [][4] |

Experimental Protocol: Two-Step Antibody-Payload Conjugation

This protocol outlines a general procedure for conjugating a thiol-containing payload (e.g., a drug, peptide, or oligonucleotide) to an amine-containing protein, such as a monoclonal antibody, using this compound. This two-step process minimizes undesirable side reactions like antibody crosslinking.[3][4]

Materials:

-

Antibody (or other amine-containing protein) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

-

Thiol-containing payload.

-

This compound.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

-

Conjugation Buffer: Phosphate buffer, pH 6.5-7.0.

-

Quenching Reagent (optional): L-cysteine or N-acetylcysteine.

-

Desalting columns or dialysis equipment for purification.

Procedure:

Step 1: Activation of the Antibody with this compound

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the Reaction Buffer.[3] Ensure the buffer is free from primary amines (e.g., Tris or glycine) as they will compete with the NHS-ester reaction.[4]

-

Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of approximately 10 mM.[6] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[4][7]

-

Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution.[7] The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C with gentle stirring.[7]

-

Removal of Excess Crosslinker: Purify the maleimide-activated antibody by passing it through a desalting column or by dialysis against the Conjugation Buffer (pH 6.5-7.0) to remove the excess, unreacted crosslinker.[4]

Step 2: Conjugation of the Thiol-Containing Payload

-

Payload Preparation: Dissolve the thiol-containing payload in a compatible solvent. Ensure it is ready for immediate addition to the activated antibody.

-

Conjugation Reaction: Add the thiol-containing payload to the purified maleimide-activated antibody solution. A molar excess of the payload over the antibody may be required to drive the reaction to completion. The maleimide group reacts specifically with sulfhydryl groups at a pH of 6.5-7.5 to form a stable thioether bond.[4][8]

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[7]

-

Quenching (Optional): To cap any unreacted maleimide groups, a quenching reagent such as L-cysteine can be added to a final concentration of approximately 1 mM. Incubate for an additional 15-30 minutes.[3][7]

-

Final Purification: Purify the final antibody-payload conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted payload, quenching reagent, and potential aggregates.[3]

Visualized Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental protocol and the chemical reactions involved.

Caption: Workflow for two-step bioconjugation using this compound.

Caption: Chemical reactions in the two-step conjugation process.

References

- 1. broadpharm.com [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. broadpharm.com [broadpharm.com]

- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 7. benchchem.com [benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

The Dual-Edged Sword of Precision: An In-depth Technical Guide to the Reactivity of Maleimide Groups with Thiols

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. Among the various chemical strategies employed, the reaction between a maleimide (B117702) group and a thiol (sulfhydryl) group stands out for its high selectivity, efficiency, and mild reaction conditions.[1] This technical guide provides a comprehensive overview of the maleimide-thiol reaction, delving into its underlying chemistry, critical reaction parameters, potential side reactions, and its pivotal role in the creation of targeted therapeutics like antibody-drug conjugates (ADCs).

The Core Chemistry: A Michael Addition Reaction

The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism.[1][2] In this nucleophilic addition reaction, the deprotonated thiol group (thiolate) acts as a nucleophile and attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring. This results in the formation of a stable, covalent thioether bond.[] This reaction is highly chemoselective for thiols, especially within a specific pH range, making it ideal for the site-specific modification of cysteine residues in proteins and peptides.[1][4]

Caption: The Michael addition reaction of a maleimide with a thiol to form a stable thioether bond.

Key Parameters Influencing the Reaction

The success and specificity of the maleimide-thiol conjugation are highly dependent on several experimental parameters. Careful control of these factors is crucial to maximize yield and minimize side reactions.

pH

The pH of the reaction buffer is arguably the most critical factor. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[5] Within this range, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form to react efficiently with the maleimide, while minimizing competing side reactions.[6] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines (e.g., lysine (B10760008) residues).[5][7]

-

Below pH 6.5: The rate of reaction decreases significantly as the thiol group becomes protonated, reducing its nucleophilicity.[5]

-

Above pH 7.5: The reaction with primary amines becomes more competitive, leading to a loss of selectivity. Additionally, the maleimide ring becomes increasingly susceptible to hydrolysis, rendering it unreactive towards thiols.[5][8]

Temperature

The rate of the maleimide-thiol reaction is temperature-dependent. Reactions are typically carried out at room temperature (20-25°C) for 1-2 hours or at 4°C overnight (12-16 hours).[5] The lower temperature is often preferred for sensitive proteins to minimize potential degradation.

Stoichiometry

The molar ratio of maleimide to thiol can significantly impact conjugation efficiency. A molar excess of the maleimide-containing reagent, typically 10- to 20-fold, is often used to drive the reaction to completion.[9]

Reducing Agents

In proteins, cysteine residues can form disulfide bonds, which are unreactive towards maleimides.[10][11] Therefore, a pre-reduction step is often necessary. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is effective and does not contain a thiol group, thus not competing with the target thiol in the subsequent reaction.[9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the maleimide-thiol reaction, providing a basis for experimental design and optimization.

| Parameter | Optimal Range/Value | Notes |

| pH | 6.5 - 7.5 | Balances thiol reactivity and minimizes amine reactivity and maleimide hydrolysis.[5] |

| Temperature | 4°C to 25°C | Lower temperatures are used for sensitive proteins to minimize degradation.[5] |

| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | An excess of maleimide drives the reaction to completion. |

| Thiol Compound | Thiol pKa | Half-life of Retro-Michael Reaction (in presence of 10 mM GSH, pH 7.4, 37°C) |

| 4-mercaptophenylacetic acid (MPA) | 6.6 | ~20 hours |

| N-acetylcysteine | 9.5 | ~80 hours |

| 3-mercaptopropionic acid | 10.3 | No significant retro-reaction observed |

Data compiled from multiple sources, providing an illustrative overview.[1][12]

| N-Substituent on Maleimide | Half-life of Maleimide Hydrolysis (Unconjugated, pH 7.4) | Half-life of Thiosuccinimide Hydrolysis (Conjugated, pH 7.4, 37°C) |

| N-alkyl | ~27 hours (for the conjugate) | Very slow |

| N-aryl | ~55 minutes | ~1.5 hours |

| N-(p-fluoro)phenyl | ~28 minutes | ~0.7 hours |

Data indicates that electron-withdrawing N-substituents accelerate both maleimide and thiosuccinimide hydrolysis.[13]

Potential Side Reactions and Mitigation Strategies

While highly selective, the maleimide-thiol reaction is not without potential complications. Understanding and mitigating these side reactions is crucial for obtaining homogenous and stable conjugates.

Maleimide Hydrolysis

The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[8] This opens the ring to form a maleamic acid derivative, which is unreactive towards thiols. To minimize hydrolysis, it is recommended to work within the optimal pH range of 6.5-7.5 and to use freshly prepared maleimide solutions.[8]

Retro-Michael Reaction (Thiol Exchange)

The thioether bond formed is not completely irreversible and can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in vivo.[14][15] This can lead to the exchange of the conjugated molecule and potential off-target effects. The stability of the adduct is influenced by the pKa of the reacting thiol, with higher pKa thiols generally forming more stable adducts.[1][12] One strategy to prevent this is to induce the hydrolysis of the thiosuccinimide ring post-conjugation (e.g., by a brief incubation at a slightly higher pH), which forms a stable, ring-opened structure that is resistant to the retro-Michael reaction.[15]

Thiazine (B8601807) Rearrangement

A significant side reaction can occur when conjugating to an N-terminal cysteine residue.[2][16] This involves an intramolecular rearrangement where the N-terminal amine attacks the succinimide (B58015) ring, leading to the formation of a stable six-membered thiazine ring. The rate of this rearrangement is pH-dependent, increasing at more basic pH values.[16][17] Performing the conjugation at a lower pH (e.g., pH < 7) can help to suppress this side reaction.[16]

Caption: Potential side reactions in maleimide-thiol chemistry.

Experimental Protocols

The following provides a detailed, generalized methodology for the conjugation of a maleimide-functionalized molecule to a thiol-containing protein.

Materials

-

Thiol-containing protein (e.g., antibody, enzyme)

-

Maleimide-functionalized molecule (e.g., fluorescent dye, drug-linker)

-

Degassed reaction buffer (e.g., Phosphate Buffered Saline (PBS), Tris, or HEPES at pH 7.0-7.5)[10]

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Purification system (e.g., size-exclusion chromatography (SEC), dialysis)

-

Inert gas (e.g., nitrogen or argon)

Procedure

-

Protein Preparation and Reduction:

-

Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[11]

-

If reduction of disulfide bonds is necessary, add a 10- to 100-fold molar excess of TCEP to the protein solution.[10]

-

Flush the reaction vessel with an inert gas, seal, and incubate at room temperature for 20-30 minutes.[10]

-

-

Maleimide Reagent Preparation:

-

Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[18]

-

-

Conjugation Reaction:

-

Add the maleimide stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold).[18] Add the maleimide solution dropwise while gently stirring.

-

Flush the reaction vessel with inert gas, seal tightly, and protect from light if using a light-sensitive maleimide reagent.

-

Incubate the reaction at room temperature for 2 hours or at 4°C overnight.[10]

-

-

Purification:

-

Characterization and Storage:

-

Characterize the conjugate to determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

-

Store the purified conjugate under appropriate conditions, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage, often with the addition of a cryoprotectant.

-

Caption: A typical experimental workflow for maleimide-thiol bioconjugation.

Application in Drug Development: Antibody-Drug Conjugates (ADCs)

A prominent application of maleimide-thiol chemistry is in the development of ADCs.[][4] ADCs are a class of targeted therapeutics designed to deliver a potent cytotoxic drug specifically to cancer cells. This is achieved by linking the drug to a monoclonal antibody that recognizes a tumor-specific antigen.

The maleimide-thiol reaction is frequently used to attach the cytotoxic payload to the antibody. This is often accomplished by engineering cysteine residues into the antibody backbone at specific sites. The thiol groups of these engineered cysteines can then be selectively targeted by a maleimide-functionalized drug linker, resulting in a homogenous ADC with a defined drug-to-antibody ratio (DAR). This site-specific conjugation is crucial for the safety and efficacy of the ADC.

Caption: Conceptual pathway of an ADC utilizing a maleimide-thiol linker for targeted cancer therapy.

Conclusion

The maleimide-thiol reaction is a powerful and versatile tool in the fields of bioconjugation and drug development. Its high selectivity, efficiency, and mild reaction conditions make it an invaluable method for the precise modification of biomolecules. However, a thorough understanding of the reaction's kinetics, influencing factors, and potential side reactions is paramount to its successful application. By carefully controlling the experimental parameters and employing appropriate mitigation strategies, researchers can harness the full potential of maleimide-thiol chemistry to create innovative and effective therapeutics and research tools.

References

- 1. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bachem.com [bachem.com]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vectorlabs.com [vectorlabs.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. lumiprobe.com [lumiprobe.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. biotium.com [biotium.com]

The Role of Maleimide-C10-NHS Ester in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the precise and stable linking of molecules is paramount. Heterobifunctional crosslinkers are instrumental in this regard, enabling the covalent attachment of different molecular entities. Among these, Maleimide-C10-NHS ester has emerged as a versatile and widely utilized reagent. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of this compound in bioconjugation.

This compound is a chemical linker with two distinct reactive moieties: a maleimide (B117702) group and an N-hydroxysuccinimide (NHS) ester. These are separated by a 10-carbon alkyl spacer. This dual-reactivity allows for the sequential and specific conjugation of two different biomolecules, most commonly proteins. The maleimide group exhibits high selectivity for sulfhydryl (thiol) groups found on cysteine residues, while the NHS ester reacts efficiently with primary amines present on lysine (B10760008) residues and the N-terminus of proteins. The C10 linker provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity by minimizing steric hindrance.

This guide will delve into the chemical mechanisms of action, provide detailed experimental protocols, present quantitative data to inform experimental design, and offer visual representations of key processes to facilitate a deeper understanding of the role of this compound in advancing research and therapeutic development.

Mechanism of Action

The utility of this compound lies in the orthogonal reactivity of its two terminal groups. This allows for a controlled, two-step conjugation process.

1. NHS Ester Reaction with Primary Amines:

The first step in a typical conjugation strategy involving this compound is the reaction of the NHS ester with a primary amine on the first biomolecule (Molecule A). This is a nucleophilic acyl substitution reaction where the amine nitrogen attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable and irreversible amide bond and the release of N-hydroxysuccinimide as a byproduct.[] This reaction is most efficient at a pH range of 7.2 to 8.5.[2]

2. Maleimide Reaction with Thiols:

Once Molecule A is functionalized with the maleimide group, it can then be introduced to a second biomolecule (Molecule B) that possesses a free sulfhydryl group. The maleimide group reacts with the thiol via a Michael addition reaction.[3] This reaction is highly specific for sulfhydryl groups within a pH range of 6.5 to 7.5, forming a stable thioether bond.[4] At a neutral pH of 7.0, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.[4]

The Role of the C10 Linker

The 10-carbon alkyl chain in this compound serves as a spacer, providing several advantages in bioconjugation:

-

Reduces Steric Hindrance: The linker arm physically separates the two conjugated molecules, which can be critical for preserving the native conformation and biological function of proteins.

-

Enhances Flexibility: The alkyl chain is flexible, allowing for better interaction between the conjugated partners, especially in applications like immunoassays or when targeting cellular receptors.

-

Improves Solubility: While the C10 linker itself is hydrophobic, in the context of larger biomolecules, it can contribute to the overall conformational freedom that may aid in maintaining solubility.

Quantitative Data

The efficiency and stability of the conjugation are influenced by various factors. The following tables summarize key quantitative parameters for the reactions involving NHS esters and maleimides. It is important to note that this data is derived from studies on various NHS ester and maleimide compounds and serves as a valuable guide for experiments using this compound.

Table 1: Reaction Conditions and Kinetics of NHS Ester and Maleimide Reactions

| Parameter | NHS Ester Reaction (with Primary Amine) | Maleimide Reaction (with Thiol) |

| Optimal pH Range | 7.2 - 8.5[5] | 6.5 - 7.5[4] |

| Typical Reaction Time | 30 minutes - 4 hours at room temperature; overnight at 4°C[5] | 2 - 4 hours at room temperature; overnight at 4°C[5] |

| Second-Order Rate Constant (k2) | Varies with amine nucleophilicity | ~0.5 x 10³ M⁻¹s⁻¹ (for N-alkyl maleimide with antibody thiol at pH 7.4, 22°C)[6] |

Table 2: Stability of Linkages and Reactive Groups

| Linkage/Group | Condition | Half-life (t½) |

| NHS Ester Hydrolysis | pH 7.0, 0°C | 4 - 5 hours[2] |

| pH 8.6, 4°C | 10 minutes[2] | |

| Thiosuccinimide Adduct (from N-alkyl maleimide) | In presence of glutathione | Half-lives of conversion from 3.1 to 18 hours for various adducts[7] |

| In buffer with β-mercaptoethanol or mouse serum | 60-70% deconjugation over 200 hours for N-alkyl maleimides[8] | |

| Hydrolysis of Thiosuccinimide Ring (N-alkyl) | pH 7.4, 37°C | 27 hours[8] |

Experimental Protocols

The following is a generalized two-step protocol for the conjugation of two proteins (Protein A, with accessible amines; and Protein B, with accessible thiols) using this compound.

Materials:

-

Protein A

-

Protein B

-

This compound

-

Amine-free, sulfhydryl-free buffers (e.g., Phosphate Buffered Saline (PBS), HEPES, Borate)

-

Organic solvent (anhydrous DMSO or DMF)

-

Reducing agent (e.g., TCEP, optional for Protein B)

-

Quenching reagents (e.g., Tris, glycine, or L-cysteine)

-

Desalting columns or dialysis equipment

Step 1: Activation of Protein A with this compound

-

Preparation of Protein A: Dissolve Protein A in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0. The concentration should typically be in the range of 1-10 mg/mL.

-

Preparation of this compound: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

-

Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the Protein A solution. The exact ratio should be optimized for the specific application.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C with gentle stirring.

-

Removal of Excess Linker: Remove the unreacted this compound using a desalting column or through dialysis against an amine-free buffer (e.g., PBS at pH 7.2). This is a critical step to prevent the NHS ester from reacting with Protein B in the next step.

Step 2: Conjugation of Maleimide-Activated Protein A with Protein B

-

Preparation of Protein B: Dissolve Protein B in a sulfhydryl-reactive buffer (e.g., PBS) at a pH of 6.5-7.5. If Protein B has disulfide bonds that need to be reduced to expose free thiols, treat it with a reducing agent like TCEP. Note: If using DTT, it must be removed before adding the maleimide-activated Protein A as it contains a free thiol.

-

Reaction: Add the maleimide-activated Protein A to the solution of Protein B. A common starting point is a 1:1 molar ratio, but this should be optimized.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching (Optional): To cap any unreacted maleimide groups, a quenching reagent with a free thiol, such as L-cysteine or β-mercaptoethanol, can be added and incubated for an additional 15-30 minutes.

-

Purification: Purify the final conjugate to remove unreacted proteins and other reagents using methods such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis.

Conclusion

This compound is a powerful tool in the bioconjugation toolkit, offering a reliable method for the specific and sequential linkage of biomolecules. Its heterobifunctional nature, combined with the spatial benefits of the C10 linker, makes it suitable for a wide range of applications, from basic research to the development of complex therapeutics like antibody-drug conjugates. A thorough understanding of the underlying reaction mechanisms, kinetics, and stability, as outlined in this guide, is essential for the successful design and execution of bioconjugation experiments. By carefully controlling reaction conditions such as pH and stoichiometry, and by implementing appropriate purification and characterization steps, researchers can effectively leverage the capabilities of this compound to advance their scientific goals.

References

- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. vectorlabs.com [vectorlabs.com]

- 5. benchchem.com [benchchem.com]